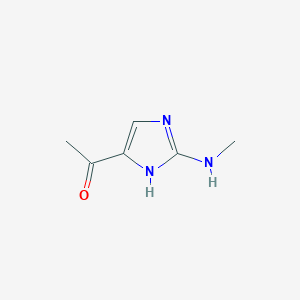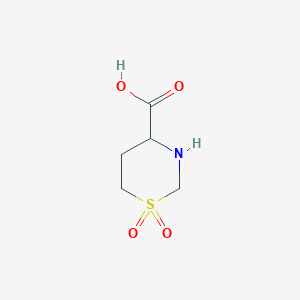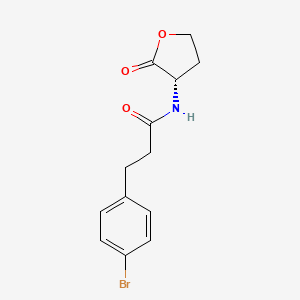![molecular formula C6HCl2F3N4 B12830054 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)- CAS No. 53338-40-2](/img/structure/B12830054.png)
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings This compound is notable for its unique structural properties, which include the presence of chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with trifluoromethylimidazole in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
相似化合物的比较
Similar Compounds
5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: This compound shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Another related compound with a trifluoromethyl group, used in anticancer studies.
Uniqueness
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
53338-40-2 |
|---|---|
分子式 |
C6HCl2F3N4 |
分子量 |
257.00 g/mol |
IUPAC 名称 |
5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6HCl2F3N4/c7-1-2(8)13-4-3(12-1)14-5(15-4)6(9,10)11/h(H,12,13,14,15) |
InChI 键 |
VSOQEORJPPKTDM-UHFFFAOYSA-N |
规范 SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)






![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)


![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)


